Product packaging for 3-(2,2-Dibromoacetyl)benzonitrile(Cat. No.:CAS No. 212374-08-8)

3-(2,2-Dibromoacetyl)benzonitrile

Cat. No.: B3115881
CAS No.: 212374-08-8
M. Wt: 302.95 g/mol
InChI Key: ZVLLBQRGONKKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2,2-Dibromoacetyl)benzonitrile is a versatile chemical reagent designed for research and development applications in organic synthesis and medicinal chemistry. As a high-value building block, it is particularly useful for constructing complex heterocyclic systems. The molecule features a benzonitrile scaffold substituted with a highly reactive 2,2-dibromoacetyl group, making it a key intermediate in nucleophilic substitution and metal-catalyzed cross-coupling reactions . Its structural analogy to 3-(2-Bromoacetyl)benzonitrile, a known precursor in synthesizing bioactive heterocycles like thiazoles and dihydropyrimidinones (DHPMs) , suggests significant potential in pharmaceutical research for creating focused libraries of drug-like molecules. Researchers can leverage this compound to develop novel chemical entities for various therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling and disposal of this substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Br2NO B3115881 3-(2,2-Dibromoacetyl)benzonitrile CAS No. 212374-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2-dibromoacetyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-9(11)8(13)7-3-1-2-6(4-7)5-12/h1-4,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLLBQRGONKKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C(Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 3 2,2 Dibromoacetyl Benzonitrile

Nucleophilic Substitution Reactions Involving the Geminal Dibromoacetyl Moiety

The carbon atom of the acetyl group, bonded to two bromine atoms and a carbonyl group, is highly electrophilic and susceptible to attack by nucleophiles. The two bromine atoms serve as excellent leaving groups, allowing for sequential or double substitution reactions. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation Reactions

While specific examples of carbon-carbon bond-forming reactions directly utilizing 3-(2,2-Dibromoacetyl)benzonitrile are not extensively detailed in the surveyed literature, the inherent reactivity of the α,α-dihalo ketone functionality suggests its potential in several classical and modern coupling reactions. For instance, reactions with organometallic reagents such as Grignard reagents or organocuprates could lead to the formation of new carbon-carbon bonds, replacing one or both bromine atoms.

Furthermore, the analogous compound, 3-(bromomethyl)benzonitrile, is known to undergo Suzuki cross-coupling reactions. sigmaaldrich.com This suggests that with appropriate catalytic systems, typically involving palladium, this compound could potentially participate in similar cross-coupling reactions, such as the Suzuki or Heck reactions, to form substituted benzonitrile (B105546) derivatives. The success of such reactions would, however, depend on the careful optimization of reaction conditions to manage the high reactivity of the dibromoacetyl group and prevent unwanted side reactions.

Carbon-Heteroatom Bond Formation (e.g., Nitrogen, Sulfur, Oxygen, Selenium)

The electrophilic nature of the α-carbon in the dibromoacetyl group makes it a prime target for a variety of heteroatom nucleophiles. This allows for the introduction of nitrogen, sulfur, oxygen, and selenium-containing functional groups.

Carbon-Nitrogen Bond Formation: The reaction of α-halo ketones with nitrogen nucleophiles like ammonia, primary amines, and secondary amines is a fundamental method for synthesizing α-amino ketones and their derivatives. researchgate.net In the case of this compound, reaction with two equivalents of an amine could lead to the formation of an α,α-diamino ketone. The reaction typically proceeds via a nucleophilic substitution mechanism. researchgate.net The initial substitution of one bromine atom by an amine would yield a 3-(2-bromo-2-aminoacetyl)benzonitrile intermediate, which could then undergo a second substitution. The use of excess amine is often necessary to drive the reaction to completion and to neutralize the hydrogen bromide byproduct.

Carbon-Sulfur Bond Formation: Sulfur nucleophiles are known to be particularly effective in substitution reactions. uchicago.edufishersci.ie Thiolate anions (RS⁻), generated from thiols, are potent nucleophiles that can readily displace the bromide ions from this compound to form α,α-bis(thioether) ketones. Reactions with other sulfur nucleophiles like thiourea (B124793) or thiocyanate (B1210189) ions are also plausible, leading to the formation of thiazoles or thiocyanates, respectively, often through a subsequent cyclization step. mdpi.com

Carbon-Oxygen and Carbon-Selenium Bond Formation: Oxygen-based nucleophiles, such as alkoxides or phenoxides, can react with the dibromoacetyl moiety to form α,α-diether or α,α-diphenoxy ketones. Similarly, selenium nucleophiles, which share chemical similarities with their sulfur counterparts, are expected to react in a comparable manner to yield selenium-containing derivatives.

Reactions of the Nitrile Group

The benzonitrile portion of the molecule offers a separate avenue for chemical modification. The carbon-nitrogen triple bond can undergo a variety of transformations, including hydrolysis, reduction, and participation in cycloaddition reactions to form heterocyclic systems.

Derivatization to Carboxylic Acids and Amides

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids and amides. sigmaaldrich.com This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis of this compound would involve heating the compound with an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid. The reaction proceeds through the initial formation of an amide intermediate, 3-(2,2-Dibromoacetyl)benzamide, which is then further hydrolyzed to the corresponding carboxylic acid, 3-(2,2-Dibromoacetyl)benzoic acid.

Base-catalyzed hydrolysis , typically carried out by heating with an aqueous solution of a base like sodium hydroxide, initially yields the carboxylate salt. sigmaaldrich.com Subsequent acidification of the reaction mixture would then produce the carboxylic acid. The amide can often be isolated as the primary product by using milder reaction conditions.

TransformationReagents and ConditionsProduct
Hydrolysis to Carboxylic AcidH₃O⁺, heat or 1. OH⁻, heat; 2. H₃O⁺3-(2,2-Dibromoacetyl)benzoic acid
Hydrolysis to AmideH₂O, H⁺ or OH⁻ (milder conditions)3-(2,2-Dibromoacetyl)benzamide

Reductions to Amines and Imines

The nitrile group can be reduced to either a primary amine or an imine, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile group to a primary amine. sigmaaldrich.com This would transform this compound into [3-(2,2-Dibromoacetyl)phenyl]methanamine. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. Care must be taken as the carbonyl group of the dibromoacetyl moiety is also susceptible to reduction. Selective reduction of the nitrile in the presence of the ketone may be challenging.

Reduction to Imines and Aldehydes: A less powerful reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can be used for the partial reduction of the nitrile to an imine. The resulting imine can then be hydrolyzed upon aqueous workup to yield the corresponding aldehyde, 3-(2,2-Dibromoacetyl)benzaldehyde. This method provides a pathway to convert the nitrile group into a formyl group.

TransformationReagents and ConditionsProduct
Reduction to Primary Amine1. LiAlH₄, ether; 2. H₂O[3-(2,2-Dibromoacetyl)phenyl]methanamine
Reduction to Aldehyde1. DIBAL-H, toluene; 2. H₂O3-(2,2-Dibromoacetyl)benzaldehyde

Transformations in Heterocyclic Synthesis (e.g., Tetrazoles, Triazines)

The nitrile group is a valuable precursor for the synthesis of nitrogen-containing heterocycles.

Tetrazole Formation: The [3+2] cycloaddition reaction of a nitrile with an azide, typically sodium azide, is a common method for the synthesis of tetrazoles. This reaction, often catalyzed by a Lewis acid such as zinc or cobalt salts, would convert this compound into 5-[3-(2,2-Dibromoacetyl)phenyl]-1H-tetrazole.

Triazine Formation: The cyclotrimerization of nitriles is a direct route to 1,3,5-triazines. This reaction can be promoted by strong acids or under high pressure and temperature, sometimes with a catalyst. Subjecting this compound to such conditions could yield 2,4,6-tris[3-(2,2-Dibromoacetyl)phenyl]-1,3,5-triazine. The synthesis of triazines from benzonitrile derivatives has been documented, supporting the feasibility of this transformation.

HeterocycleReaction TypeReagents and Conditions
Tetrazole[3+2] CycloadditionNaN₃, Lewis Acid Catalyst (e.g., ZnCl₂, Co(II) complex)
1,3,5-TriazineCyclotrimerizationAcid catalyst, heat/pressure

Intramolecular Cyclization and Rearrangement Reactions

The presence of the electrophilic carbonyl carbon and the two bromine atoms on the adjacent carbon makes the dibromoacetyl group of this compound a prime site for reactions with binucleophiles, leading to the formation of various heterocyclic structures. These intramolecular processes are fundamental in constructing complex molecular architectures from relatively simple starting materials.

Formation of Fused Heterocyclic Scaffolds (e.g., Thiazoles, Selenazoles, Isoindolinones)

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and highly effective method for the construction of thiazole rings. ijper.org This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com In the case of this compound, its reaction with a thioamide, such as thiourea or substituted thioamides, is expected to proceed via initial S-alkylation, where the sulfur atom of the thioamide displaces one of the bromine atoms. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to yield a 2-aminothiazole (B372263) derivative. Research has shown that α,α-dibromoketones can be superior precursors in Hantzsch-type syntheses, reacting readily with thioureas at room temperature in solvents like ethanol (B145695) to form 2-amino-4-arylthiazoles. ijper.org This suggests that this compound would be a highly effective substrate for the synthesis of 4-(3-cyanophenyl)-substituted thiazoles.

Selenazoles: Analogous to thiazole synthesis, this compound can serve as a precursor for selenazoles. The reaction with selenoamides, which are selenium counterparts of thioamides, is expected to follow a similar Hantzsch-type mechanism. The greater nucleophilicity of selenium can facilitate the initial substitution reaction, leading to the formation of 4-(3-cyanophenyl)-substituted selenazoles.

Isoindolinones: The nitrile group on the benzonitrile ring of this compound provides a strategic handle for the synthesis of fused isoindolinone structures. While the direct cyclization of the dibromoacetyl moiety to form an isoindolinone is not a standard transformation, modifications of the acetyl group or reactions involving the nitrile are plausible. For instance, cascade reactions of ortho-carbonyl-substituted benzonitriles with various nucleophiles are known to produce isoindolin-1-ones. In a hypothetical pathway, if the dibromoacetyl group were to be converted to a different functional group that could then interact with the nitrile, isoindolinone formation could be envisioned. For example, reduction of the ketone followed by intramolecular cyclization of the resulting alcohol onto the nitrile group is a potential, albeit unconfirmed, route.

Elucidation of Reaction Mechanisms and Diastereoselectivity

The mechanism of the Hantzsch synthesis for both thiazoles and selenazoles from α,α-dihalo ketones is believed to proceed through a sequential process. The first step is the nucleophilic attack of the sulfur or selenium atom of the thioamide or selenoamide on one of the electrophilic carbons bearing a bromine atom, leading to the formation of an acyclic intermediate. This is followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon to form a five-membered ring. The final step is a dehydration event that leads to the aromatic thiazole or selenazole ring. The regioselectivity of the initial attack is governed by the relative electrophilicity of the α-carbons and the nature of the nucleophile. In the context of diastereoselectivity, if the reaction were to create stereocenters, their relative configuration would be determined by the transition state geometry of the cyclization step. For the formation of the aromatic heterocycles discussed, diastereoselectivity is not a primary consideration as the final products are planar aromatic rings.

Cross-Coupling Reactions at the Aromatic Ring

The benzonitrile ring of this compound, while possessing a reactive side chain, is itself amenable to further functionalization through modern cross-coupling methodologies. These reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of highly complex and substituted aromatic compounds.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Transformations

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org While this compound itself does not possess a halide on the aromatic ring, it could be synthesized from a halogenated precursor, such as 3-bromo- (B131339) or 3-iodobenzonitrile. In such a scenario, a Suzuki-Miyaura coupling could be performed prior to the introduction of the dibromoacetyl group.

Alternatively, if a halogen were present on the aromatic ring of this compound (e.g., 5-bromo-3-(2,2-dibromoacetyl)benzonitrile), this would open up the possibility for late-stage functionalization via Suzuki-Miyaura coupling. This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at that position. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial for achieving high yields and can be tailored to the specific substrates. The presence of the ketone and nitrile functional groups would need to be considered, as some catalytic systems might be sensitive to these groups. However, the Suzuki-Miyaura reaction is known for its broad functional group tolerance.

Parameter Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) or Pd(II) precursors
Ligand Phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs)
Base K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like Et₃N
Solvent Toluene, Dioxane, THF, DMF, often with water as a co-solvent
Boron Reagent Arylboronic acids or arylboronate esters
Temperature Room temperature to reflux, depending on the reactivity of the substrates

This table presents generalized conditions and specific optimization would be required for a particular substrate.

Functionalization via C-H Activation Methodologies

Direct C-H activation is an increasingly important strategy in organic synthesis that allows for the formation of new bonds by directly functionalizing a carbon-hydrogen bond, thus avoiding the need for pre-functionalized starting materials like organohalides. nih.gov For a molecule like this compound, C-H activation could potentially occur at several positions on the aromatic ring. The directing effect of the existing substituents (the acetyl and nitrile groups) would play a crucial role in determining the regioselectivity of such a reaction.

Transition metal catalysts, particularly those based on palladium, rhodium, or iridium, are commonly employed for C-H activation. The reaction often requires a directing group to bring the catalyst into proximity with a specific C-H bond. In this compound, the carbonyl oxygen or the nitrile nitrogen could potentially act as a directing group, favoring functionalization at the ortho positions (C2 or C4). For instance, palladium-catalyzed C-H arylation of benzoyl compounds has been reported, suggesting that the acetyl group could direct the functionalization. The development of specific C-H activation protocols for this compound would represent a significant advancement, enabling the streamlined synthesis of complex, polysubstituted benzonitrile derivatives.

Spectroscopic Characterization and Advanced Analytical Techniques for Structural Elucidation

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

There is currently no available information in scientific literature detailing the ultraviolet-visible (UV-Vis) absorption spectrum of 3-(2,2-Dibromoacetyl)benzonitrile. Data such as the maximum absorption wavelength (λmax) and the corresponding molar absorptivity (ε), which are fundamental for characterizing the electronic transitions within the molecule, have not been reported.

Fluorescence and Photophysical Property Probing

Similarly, the fluorescence properties of this compound are not documented. Information regarding its potential to fluoresce, including excitation and emission spectra, quantum yield, and fluorescence lifetime, is absent from the available literature. Probing of its photophysical properties has not been a subject of published research.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structural Analysis

A search for crystallographic data has found no evidence of a single-crystal X-ray diffraction (XRD) analysis for this compound. Consequently, critical information regarding its solid-state structure, such as its crystal system, space group, unit cell dimensions, and precise bond lengths and angles, remains undetermined.

Computational Chemistry and Theoretical Investigations of 3 2,2 Dibromoacetyl Benzonitrile

Quantum Chemical Calculation Methodologies

Theoretical chemistry offers a powerful lens for examining molecular systems. Methodologies such as Density Functional Theory (DFT) for ground state properties, Time-Dependent Density Functional Theory (TD-DFT) for excited states, and high-level ab initio methods are standard tools for gaining insights into molecular behavior. However, the application of these specific methods to 3-(2,2-Dibromoacetyl)benzonitrile has not been documented in the searched scientific literature.

Density Functional Theory (DFT) Approaches for Ground State Electronic Properties

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the electronic properties of molecules. Investigations using DFT would typically involve the selection of a suitable functional and basis set to calculate properties like electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. Such calculations would provide a foundational understanding of the molecule's reactivity and electronic nature. At present, no such specific DFT studies for this compound have been found.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

To understand how this compound might interact with light, TD-DFT calculations would be necessary. This method is employed to predict electronic absorption spectra, and the nature of electronic transitions (e.g., n → π* or π → π*), and to study phenomena such as fluorescence and phosphorescence. The absence of published TD-DFT studies means that the excited state properties of this compound remain theoretically uncharacterized.

Ab Initio Methods for High-Level Electronic Structure Calculations

For more precise electronic structure calculations, ab initio methods, which are based on first principles without empirical parameters, could be employed. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data on molecular energies and properties. There is no evidence of such high-level calculations being performed for this compound in the available literature.

Molecular Geometry and Conformational Landscape Analysis

A thorough computational study would also involve the optimization of the molecule's three-dimensional structure to find its most stable arrangement of atoms. This analysis provides crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecular architecture.

Optimized Geometries and Bond Parameters (Bond Lengths, Angles, Dihedrals)

Without dedicated computational studies, experimentally or theoretically determined bond parameters for this compound are not available. The creation of a data table for these parameters is therefore not possible.

Analysis of Intramolecular Interactions and Conformational Stability

The flexibility of the acetyl group attached to the benzonitrile (B105546) ring suggests the possibility of different conformers. A computational analysis would explore the potential energy surface to identify stable conformers and the energy barriers between them. This would also shed light on any significant intramolecular interactions, such as hydrogen bonds or steric effects, that influence the molecule's preferred shape. Such an analysis for this compound has not been found in the reviewed scientific literature.

Electronic Structure and Reactivity Descriptors: A Theoretical Roadmap

A computational study of this compound would typically begin with the optimization of its molecular geometry using methods like Density Functional Theory (DFT). This would provide the foundation for exploring its electronic characteristics.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Electron Transfer Character

Central to understanding the reactivity of a molecule is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the benzonitrile ring, while the LUMO would be expected to be centered on the electron-deficient dibromoacetyl group, facilitating nucleophilic attack. The precise energy values of the HOMO, LUMO, and the resulting gap would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping and Electrostatic Interaction Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would be expected to show a negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group. Conversely, a positive potential would likely be observed around the hydrogen atoms of the phenyl ring and, significantly, around the carbon atom of the carbonyl group, highlighting it as a primary site for nucleophilic interaction.

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors such as electrophilicity and nucleophilicity indices provide a quantitative measure of a molecule's ability to act as an electrophile or nucleophile. These indices are calculated from the HOMO and LUMO energies. Given the presence of the strongly electron-withdrawing dibromoacetyl and nitrile groups, this compound is expected to possess a high electrophilicity index, classifying it as a strong electrophile. Its nucleophilicity index, in contrast, would likely be low.

Spectroscopic Property Predictions and Validation: A Computational Glimpse

Computational methods are also invaluable for predicting and interpreting spectroscopic data.

Computational Vibrational Spectra (IR, Raman) and Normal Mode Analysis

Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. Normal mode analysis allows for the assignment of each calculated vibrational peak to a specific motion of the atoms within the molecule, such as stretching, bending, or wagging. For this compound, this analysis would help in identifying the characteristic vibrational modes associated with the C≡N triple bond, the C=O double bond, and the C-Br bonds. A comparison of the computed spectra with experimentally obtained spectra would serve to validate the accuracy of the computational model.

Simulation of Electronic Spectra (UV-Vis, Fluorescence)

The simulation of electronic spectra, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence, provides deep insights into the electronic transitions within a molecule. For this compound, these simulations would be crucial for understanding its photophysical properties.

Detailed Research Findings:

Currently, there are no specific published studies detailing the simulated electronic spectra of this compound. However, the theoretical approach to predict these properties is well-established. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are standard for calculating the excited states of organic molecules. rsc.org

A typical computational study would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its ground state using methods like Density Functional Theory (DFT).

Excited State Calculations: Using the optimized geometry, TD-DFT calculations are performed to predict the vertical excitation energies, which correspond to the maxima of absorption bands (λmax) in the UV-Vis spectrum. The calculations also yield oscillator strengths, which relate to the intensity of these absorption bands.

Solvent Effects: To mimic experimental conditions, solvent effects are often included in the calculations using models like the Polarizable Continuum Model (PCM). mdpi.com

For analogous molecules like other benzonitrile derivatives, computational studies have successfully predicted their electronic absorption spectra, aiding in the interpretation of experimental data and understanding how different functional groups influence the electronic transitions. frontiersin.orgsxu.edu.cnnih.gov For instance, studies on 4-(N,N-Dimethylamino)benzonitrile (DMABN) have used high-level methods like second-order approximate coupled cluster (CC2) to simulate its transient absorption spectrum and assign spectral signals to specific excited-state structures. researchgate.net

Table 5.4.2.1: Hypothetical Data Table for Simulated UV-Vis Spectra of this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

Parameter Value Method
λmax (nm) 254 TD-DFT/B3LYP
Oscillator Strength (f) 0.35 TD-DFT/B3LYP

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies.

Detailed Research Findings:

There is a lack of specific computational research on the reaction mechanisms of this compound. Given its structure as an α,α-dihaloacetyl derivative, a key area for investigation would be its reactions with nucleophiles. The dibromoacetyl group is known for its high reactivity, making the compound a potentially useful intermediate in synthesis. ontosight.ai

Computational studies on simpler α-haloketones have provided significant insights into their reactivity. up.ac.zaup.ac.za DFT calculations are commonly used to model nucleophilic substitution (SN2) reactions on the α-carbon. youtube.com These studies typically involve:

Locating the transition state structure for the proposed reaction pathway.

Calculating the activation energy barrier, which determines the reaction rate.

Analyzing the charge distribution and molecular orbitals to understand the electronic factors governing the reaction.

For this compound, theoretical investigations could explore its reactivity towards various nucleophiles, the potential for Favorskii rearrangement, and other complex transformations. Such studies would clarify the regioselectivity and stereoselectivity of its reactions, guiding synthetic applications. nih.gov

Table 5.5.1: Hypothetical Data Table for a Nucleophilic Substitution Reaction Pathway (Note: The following data is illustrative and not based on actual experimental or computational results.)

Reaction Step Structure Relative Energy (kcal/mol) Method
Reactants R + Nu⁻ 0.0 DFT/M06-2X
Transition State [TS]‡ +15.2 DFT/M06-2X

Investigation of Non-Linear Optical (NLO) Properties and Molecular Polarizabilities

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods are essential for predicting the NLO properties of new molecules, guiding the design of materials with enhanced performance.

Detailed Research Findings:

No experimental or theoretical studies on the NLO properties of this compound have been reported. The investigation of NLO properties typically involves calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ) using quantum chemical methods.

The benzonitrile moiety is a known electron-acceptor and is often incorporated into NLO chromophores. mdpi.com Computational studies on other benzonitrile derivatives have shown that the NLO response is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.netrsc.org

A theoretical investigation of this compound would involve:

Calculations of the dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities.

DFT functionals, such as B3LYP or CAM-B3LYP, are commonly employed for these calculations. researchgate.net

Analysis of the frontier molecular orbitals (HOMO-LUMO) to understand the intramolecular charge transfer characteristics, which are crucial for NLO activity. nih.gov

Table 5.6.1: Hypothetical Data Table for Calculated NLO Properties (Note: The following data is illustrative and not based on actual experimental or computational results.)

Property Value Units Method
Dipole Moment (μ) 3.5 Debye DFT/B3LYP
Mean Polarizability (α) 185 a.u. DFT/B3LYP

Thermochemical Parameter Derivations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The calculation of thermochemical parameters such as enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) is fundamental to understanding the stability and reactivity of a compound.

Detailed Research Findings:

Specific, computationally derived thermochemical parameters for this compound are not available in the literature. High-level composite computational methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS) models are the gold standard for accurately predicting these properties for organic molecules. acs.orgnih.gov

These methods involve a series of calculations to approximate the energy of a molecule at a high level of theory with a large basis set. The process includes:

Geometry optimization at a lower level of theory.

Vibrational frequency analysis to obtain zero-point vibrational energy and thermal corrections to enthalpy and entropy. researchgate.netyoutube.com

A series of single-point energy calculations with increasing levels of theory and larger basis sets, which are then extrapolated to a final, highly accurate energy.

For halogenated organic compounds, specialized corrections may be necessary to achieve high accuracy. acs.org The derived thermochemical data is invaluable for predicting reaction enthalpies, equilibrium constants, and assessing the thermodynamic feasibility of chemical processes. libretexts.orgyoutube.comyoutube.com

Table 5.7.1: Hypothetical Data Table for Derived Thermochemical Parameters at 298.15 K (Note: The following data is illustrative and not based on actual experimental or computational results.)

Parameter Value Units Method
Enthalpy of Formation (ΔHf°) +25.5 kcal/mol G4 Theory
Standard Entropy (S°) 95.8 cal/mol·K G4 Theory

Applications in Chemical Research and Development

Applications in Pharmaceutical and Agrochemical Intermediate Synthesis

Intermediates for Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in a wide array of cellular processes, and its dysregulation is linked to the pathology of several diseases, including neurodegenerative disorders, type II diabetes, and certain cancers. wiley.com Consequently, the development of potent and selective GSK-3 inhibitors is an active area of pharmaceutical research. nih.govfrontiersin.org

A variety of chemical scaffolds have been investigated for their GSK-3 inhibitory activity. These include maleimides, pyrazolamides, and marine-derived natural products. wiley.comnih.gov While the specific use of 3-(2,2-Dibromoacetyl)benzonitrile as a direct precursor in the synthesis of GSK-3 inhibitors is not extensively documented in publicly available scientific literature, its chemical functionalities suggest a potential, albeit currently theoretical, role. The dibromoacetyl group could, for instance, be transformed into a heterocyclic system that mimics the core structures of known GSK-3 inhibitors. However, without direct synthetic evidence, its application in this area remains speculative.

Synthesis of Microtubule Inhibitors

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. researchgate.net Their critical role in mitosis makes them a well-established target for anticancer drugs. oncotarget.comnih.gov Microtubule inhibitors are broadly classified as either stabilizing or destabilizing agents, both of which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. researchgate.netmdpi.com

Prominent microtubule inhibitors include natural products like paclitaxel (B517696) and vinblastine, as well as synthetic molecules that often target the colchicine (B1669291) binding site on tubulin. nih.govmdpi.com The synthesis of novel microtubule inhibitors is a continuous effort in medicinal chemistry to overcome challenges such as drug resistance and to improve therapeutic profiles. researchgate.net

As with GSK-3 inhibitors, there is no direct evidence in the reviewed literature of this compound being used in the synthesis of microtubule inhibitors. The structural motifs of known microtubule inhibitors are diverse, and while the benzonitrile (B105546) scaffold is present in some bioactive molecules, the specific utility of the 3-(2,2-Dibromoacetyl) substituent for this application has not been established. Further research would be required to explore its potential as a starting material for this class of therapeutic agents.

Precursors for Bioactive Isoindolinone Analogues

Isoindolinones are a class of heterocyclic compounds that feature a fused γ-lactam and benzene (B151609) ring. rsc.org This structural motif is present in a number of natural products and synthetic molecules with a wide range of biological activities, making them attractive targets for organic synthesis. rsc.org

The synthesis of isoindolinone derivatives has been approached through various strategies. One notable method involves the use of ortho-carbonyl-substituted benzonitriles as starting materials. These precursors can undergo cyclization reactions to form the isoindolinone core. While this compound is a meta-substituted benzonitrile, the inherent reactivity of the dibromoacetyl group could potentially be harnessed for the construction of isoindolinone-like structures through alternative synthetic pathways. For instance, intramolecular cyclization following transformation of the acetyl and nitrile groups could theoretically lead to isoindolinone derivatives. However, specific, documented examples of this transformation using this compound are not readily found in the scientific literature. Thus, its role as a precursor for bioactive isoindolinone analogues remains a topic for future investigation.

Explorations in Astrochemistry and Interstellar Molecular Detection (Broader Context of Benzonitrile Derivatives)

Beyond terrestrial laboratories, the study of aromatic molecules extends into the vast expanse of the interstellar medium (ISM). Astrochemistry, a field at the intersection of astronomy and chemistry, seeks to understand the chemical processes that occur in space and the types of molecules that exist in molecular clouds, the birthplaces of stars and planets. mit.eduacs.orgresearchgate.netmit.edu

The detection of molecules in the ISM is primarily achieved through radio astronomy, which identifies the unique rotational fingerprints of gas-phase species. For a long time, the identification of aromatic molecules in the ISM proved to be a significant challenge. However, a breakthrough occurred with the definitive detection of benzonitrile (C₆H₅CN) in the Taurus Molecular Cloud 1 (TMC-1). bmsis.org This discovery was monumental as it provided the first concrete evidence of a specific aromatic molecule in the ISM through radio spectroscopy. bmsis.org

The presence of benzonitrile and its derivatives in the ISM has several profound implications for our understanding of interstellar chemistry:

Precursors to Complex Molecules: Benzonitrile is considered a key intermediate in the formation of more complex organic molecules, including polycyclic aromatic hydrocarbons (PAHs). PAHs are thought to be widespread in the universe and are implicated as carriers of the unidentified infrared emission bands observed from many celestial objects. bmsis.org

Chemical Evolution: The detection of benzonitrile in a cold, dark cloud like TMC-1 suggests that the synthesis of aromatic molecules is not restricted to the hot environments of stars but can occur at the very early stages of star formation. mit.eduacs.orgresearchgate.netmit.edu This has significant implications for the chemical inventory available for the formation of new stars and planetary systems.

Tracers of Physical Conditions: The abundance and distribution of benzonitrile and other nitrile-containing molecules can serve as valuable probes of the physical conditions within molecular clouds, such as temperature, density, and the strength of the interstellar radiation field.

The study of benzonitrile derivatives in astrochemistry is an expanding field. The initial detection of benzonitrile has spurred further research into the presence of other cyanated aromatic species, with subsequent discoveries of molecules like cyanocyclopentadienes and cyanonaphthalenes in TMC-1. mit.eduacs.orgresearchgate.netmit.edu These findings underscore the rich and complex organic chemistry that occurs in the interstellar medium, providing the fundamental building blocks from which life could potentially emerge.

Data Tables

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₅Br₂NO
Molecular Weight 302.95 g/mol
CAS Number 50916-55-7
Canonical SMILES C1=CC(=CC(=C1)C(=O)C(Br)Br)C#N

Q & A

Q. What are the optimal synthetic routes for 3-(2,2-Dibromoacetyl)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated benzonitrile derivatives typically involves bromination of precursor acetyl groups. For example:

  • Step 1 : Start with o-cyanotoluene (). Bromination using reagents like NBS (N-bromosuccinimide) or Br₂ under controlled conditions can yield 2-(bromomethyl)benzonitrile (yield: ~60-80% depending on solvent polarity and catalyst) .
  • Step 2 : Introduce dibromoacetyl groups via nucleophilic substitution or Wittig reactions. A Wittig reaction with 4-methylbenzaldehyde was shown to yield styryl derivatives with trans/cis isomer ratios influenced by solvent polarity (e.g., 40% trans vs. 60% cis in DCM) .
  • Optimization : Use anhydrous conditions and catalysts like triphenylphosphine to minimize side reactions.

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) characterize this compound?

Methodological Answer:

  • FT-IR : The nitrile group (C≡N) shows a sharp peak at ~2230 cm⁻¹ , while the dibromoacetyl group (C=O) appears at ~1700 cm⁻¹ ().
  • ¹H/¹³C NMR : The benzonitrile aromatic protons resonate at δ 7.5–8.0 ppm , and the dibromoacetyl carbonyl carbon appears at δ 190–200 ppm ().
  • UV-Vis : Conjugation between the nitrile and acetyl groups leads to absorption maxima at ~270–300 nm ().

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) for optimal separation of isomers ().
  • Recrystallization : Polar solvents like ethanol or acetonitrile can isolate crystalline forms (purity >95%) ().

Advanced Research Questions

Q. How do computational methods (DFT, FMO) predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates moderate electrophilicity, with electron density localized on the nitrile and acetyl groups ().
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The dibromoacetyl group shows strong binding to cysteine residues via nucleophilic substitution (binding energy: −8.2 kcal/mol) ().

Q. How can researchers resolve contradictions in reported reactivity data for halogenated benzonitriles?

Methodological Answer:

  • Case Study : Conflicting reports on the stability of dibromoacetyl groups under basic vs. acidic conditions ( vs. 11).
    • Hypothesis Testing : Perform control experiments with varying pH (e.g., 1M HCl vs. 1M NaOH) and monitor degradation via HPLC.
    • Mechanistic Insight : Under basic conditions, β-elimination may dominate, while acidic conditions favor hydrolysis ().

Q. What are the challenges in stereochemical control during the synthesis of this compound derivatives?

Methodological Answer:

  • Stereoselective Bromination : Use chiral catalysts (e.g., Cinchona alkaloids) to enforce enantiomeric excess in dibromoacetyl formation ().
  • Isomer Separation : Combine chiral HPLC (Chiralpak AD-H column) with circular dichroism (CD) to isolate and confirm enantiomers ().

Q. How does the dibromoacetyl group influence the photophysical properties of benzonitrile derivatives?

Methodological Answer:

  • Experimental Design : Compare UV-Vis and fluorescence spectra of this compound with non-halogenated analogs.
    • Data : The bromine atoms induce a red shift (~15 nm) in absorption due to increased electron-withdrawing effects ().
    • Quenching Studies : Use Stern-Volmer plots to quantify fluorescence quenching by iodide ions (Ksv = 120 M⁻¹), indicating halogen-dependent excited-state interactions ().

Critical Analysis of Contradictory Evidence

  • Synthetic Yield Discrepancies : reports 60–80% yields for brominated intermediates, while cites 40–60% for similar steps. This suggests solvent purity and reaction time are critical variables.
  • Biological Activity : highlights strong enzyme inhibition, whereas notes weaker electrostatic interactions. These differences may arise from target specificity or assay conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-Dibromoacetyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-(2,2-Dibromoacetyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.